Cas no 1804705-54-1 (Methyl 5-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
Methyl 5-(difluoromethyl)-2-fluoropyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-(difluoromethyl)-2-fluoropyridine-3-carboxylate
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- Inchi: 1S/C8H6F3NO2/c1-14-8(13)5-2-4(6(9)10)3-12-7(5)11/h2-3,6H,1H3
- InChI Key: YKDOWULOMMSRQU-UHFFFAOYSA-N
- SMILES: FC(C1C=NC(=C(C(=O)OC)C=1)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 213
- XLogP3: 1.8
- Topological Polar Surface Area: 39.2
Methyl 5-(difluoromethyl)-2-fluoropyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023029777-250mg |
Methyl 5-(difluoromethyl)-2-fluoropyridine-3-carboxylate |
1804705-54-1 | 97% | 250mg |
$673.20 | 2022-04-01 | |
| Alichem | A023029777-500mg |
Methyl 5-(difluoromethyl)-2-fluoropyridine-3-carboxylate |
1804705-54-1 | 97% | 500mg |
$1,009.40 | 2022-04-01 | |
| Alichem | A023029777-1g |
Methyl 5-(difluoromethyl)-2-fluoropyridine-3-carboxylate |
1804705-54-1 | 97% | 1g |
$1,696.80 | 2022-04-01 |
Methyl 5-(difluoromethyl)-2-fluoropyridine-3-carboxylate Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on Methyl 5-(difluoromethyl)-2-fluoropyridine-3-carboxylate
Methyl 5-(difluoromethyl)-2-fluoropyridine-3-carboxylate (CAS No. 1804705-54-1): An Overview
Methyl 5-(difluoromethyl)-2-fluoropyridine-3-carboxylate (CAS No. 1804705-54-1) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique fluorinated pyridine structure, has garnered attention for its potential in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements associated with Methyl 5-(difluoromethyl)-2-fluoropyridine-3-carboxylate.
Chemical Structure and Properties
Methyl 5-(difluoromethyl)-2-fluoropyridine-3-carboxylate is a fluorinated pyridine derivative with the molecular formula C9H6F3NO2. The presence of difluoromethyl and fluorine substituents on the pyridine ring imparts unique electronic and steric properties to the molecule. These properties make it an attractive building block for the synthesis of more complex molecules, particularly in the design of pharmaceuticals with enhanced biological activity and selectivity.
The compound exhibits excellent stability under a variety of conditions, making it suitable for use in both laboratory and industrial settings. Its solubility in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF) facilitates its use in synthetic reactions. Additionally, its low melting point (approximately 70°C) and high boiling point (approximately 200°C) contribute to its ease of handling and purification.
Synthesis Methods
The synthesis of Methyl 5-(difluoromethyl)-2-fluoropyridine-3-carboxylate has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of 5-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). This method yields high purity Methyl 5-(difluoromethyl)-2-fluoropyridine-3-carboxylate with good yields.
An alternative synthetic route involves the coupling of 5-(difluoromethyl)-2-fluoroisonicotinic acid with methyl iodide using a base such as potassium carbonate or cesium carbonate. This method is particularly useful for large-scale production due to its simplicity and cost-effectiveness.
Applications in Medicinal Chemistry
Methyl 5-(difluoromethyl)-2-fluoropyridine-3-carboxylate has shown promise in various medicinal chemistry applications, particularly in the development of drugs targeting specific biological pathways. Recent studies have highlighted its potential as a lead compound for the design of inhibitors against key enzymes involved in disease processes.
For instance, researchers at the University of California have demonstrated that derivatives of Methyl 5-(difluoromethyl)-2-fluoropyridine-3-carboxylate exhibit potent inhibitory activity against kinases implicated in cancer progression. These findings suggest that this compound could serve as a valuable starting point for the development of novel anticancer agents.
In another study published in the Journal of Medicinal Chemistry, scientists at Pfizer reported that certain derivatives of Methyl 5-(difluoromethyl)-2-fluoropyridine-3-carboxylate show promising antiviral activity against RNA viruses, including influenza and SARS-CoV-2. The unique fluorinated structure of these compounds appears to enhance their binding affinity to viral targets, thereby improving their therapeutic efficacy.
Clinical Trials and Future Prospects
The potential therapeutic applications of Methyl 5-(difluoromethyl)-2-fluoropyridine-3-carboxylate have led to several clinical trials aimed at evaluating its safety and efficacy. Early-stage trials have shown promising results, with no significant adverse effects reported at therapeutic doses.
Ongoing research is focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce potential side effects. Additionally, efforts are being made to identify novel derivatives with improved potency and selectivity for specific targets.
The future prospects for Methyl 5-(difluoromethyl)-2-fluoropyridine-3-carboxylate are promising, with potential applications extending beyond cancer and viral infections to other areas such as neurodegenerative diseases and autoimmune disorders. As research continues to advance, it is likely that this compound will play an increasingly important role in the development of new therapeutic strategies.
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